molecular formula C10H16N2 B13274177 Propyl[1-(pyridin-2-YL)ethyl]amine

Propyl[1-(pyridin-2-YL)ethyl]amine

Cat. No.: B13274177
M. Wt: 164.25 g/mol
InChI Key: NOUCUSJSABVUCN-UHFFFAOYSA-N
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Description

Propyl[1-(pyridin-2-YL)ethyl]amine is an organic compound that features a propyl group attached to a pyridin-2-yl ethylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl[1-(pyridin-2-YL)ethyl]amine typically involves the reaction of pyridin-2-yl ethylamine with propyl halides under basic conditions. One common method involves the use of sodium hydride (NaH) as a base to deprotonate the amine, followed by the addition of propyl bromide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Propyl[1-(pyridin-2-YL)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4

    Substitution: NBS, halogenated solvents

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and halogenated pyridine derivatives.

Scientific Research Applications

Propyl[1-(pyridin-2-YL)ethyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Propyl[1-(pyridin-2-YL)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-yl ethylamine: Lacks the propyl group, making it less hydrophobic.

    Propylamine: Lacks the pyridine ring, resulting in different chemical properties.

    N-Propylpyridine: Similar structure but lacks the ethylamine group.

Uniqueness

Propyl[1-(pyridin-2-YL)ethyl]amine is unique due to the presence of both the propyl group and the pyridin-2-yl ethylamine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

N-(1-pyridin-2-ylethyl)propan-1-amine

InChI

InChI=1S/C10H16N2/c1-3-7-11-9(2)10-6-4-5-8-12-10/h4-6,8-9,11H,3,7H2,1-2H3

InChI Key

NOUCUSJSABVUCN-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C1=CC=CC=N1

Origin of Product

United States

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